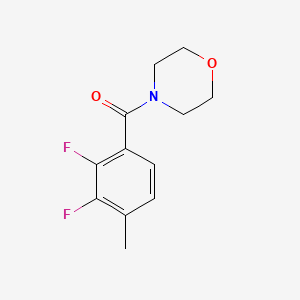

(2,3-Difluoro-4-methylphenyl)(morpholino)methanone

Description

Contextualization within Modern Organic Chemistry and Heterocyclic Chemistry

In the realm of organic chemistry, the synthesis of novel compounds with precisely controlled three-dimensional structures is paramount for discovering new functions and applications. Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of particular importance. The morpholine (B109124) ring in (2,3-Difluoro-4-methylphenyl)(morpholino)methanone is a prime example of a saturated heterocycle that is a common feature in many biologically active molecules. The amide linkage connecting the morpholine to the substituted phenyl ring is a stable and prevalent functional group, further grounding this compound within the core interests of contemporary organic synthesis.

Importance of the Morpholino and Difluorophenyl Moieties in Advanced Chemical Synthesis

Fluorine atoms, and particularly the difluorophenyl group, have become increasingly significant in the design of advanced materials and pharmaceuticals. The strategic incorporation of fluorine can dramatically alter the electronic properties of a molecule, influencing its reactivity, lipophilicity, and metabolic stability. google.comnih.govalliedacademies.orggoogle.com The carbon-fluorine bond is exceptionally strong, which can block metabolic pathways and increase the half-life of a drug. nih.gov Furthermore, the presence of two fluorine atoms on the phenyl ring can modulate the acidity of nearby protons and influence the conformation of the molecule, which can be critical for its interaction with biological receptors.

Table 1: Physicochemical Properties of Representative Moieties

| Moiety | Key Physicochemical Properties | Common Applications in Synthesis |

| Morpholine | Enhances solubility, improves metabolic stability, acts as a hydrogen bond acceptor. | Building block for pharmaceuticals, agrochemicals, and catalysts. |

| Difluorophenyl | Increases lipophilicity, blocks metabolic oxidation, modulates electronic properties. | Component of liquid crystals, polymers, and a wide range of bioactive molecules. |

Overview of Research Gaps and Opportunities Pertaining to this compound

Despite the well-documented importance of its constituent parts, a significant research gap exists for the specific compound this compound. A comprehensive review of the scientific literature reveals a scarcity of studies focused on its synthesis, characterization, and potential applications. This lack of dedicated research presents a fertile ground for new scientific inquiry.

Opportunities for future research include:

Development of Novel Synthetic Routes: Establishing efficient and scalable methods for the synthesis of this compound would be a foundational step for enabling further research.

Exploration of Biological Activity: Given the prevalence of the morpholine and difluorophenyl moieties in bioactive compounds, screening this compound for a range of biological activities, such as anticancer, anti-inflammatory, or antimicrobial effects, is a logical and promising direction.

Materials Science Applications: The fluorinated nature of the compound suggests potential applications in materials science, for example, as a component in liquid crystals or specialized polymers.

Physicochemical Profiling: A detailed investigation of its physicochemical properties, including its solubility, stability, and crystalline structure, would provide valuable data for its potential use in various applications.

Table 2: Potential Research Directions and Their Significance

| Research Area | Potential Significance |

| Synthetic Methodology | Enables broader access to the compound for further studies and potential commercial applications. |

| Medicinal Chemistry | Discovery of new therapeutic agents with potentially improved efficacy and pharmacokinetic properties. |

| Materials Science | Creation of novel materials with unique optical, electronic, or physical properties. |

| Structural Analysis | Provides fundamental understanding of the molecule's conformation and intermolecular interactions, which can guide future design efforts. |

Structure

3D Structure

Properties

IUPAC Name |

(2,3-difluoro-4-methylphenyl)-morpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F2NO2/c1-8-2-3-9(11(14)10(8)13)12(16)15-4-6-17-7-5-15/h2-3H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSXOAVFSKJNECB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)N2CCOCC2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

33.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24796792 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthetic Methodologies for 2,3 Difluoro 4 Methylphenyl Morpholino Methanone and Its Analogues

Retrosynthetic Analysis of the (2,3-Difluoro-4-methylphenyl)(morpholino)methanone Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a logical synthetic pathway.

The most logical disconnection point in the this compound scaffold is the amide bond of the carbonyl linkage. This leads to two primary synthons: a 2,3-difluoro-4-methylbenzoyl electrophile and a morpholine (B109124) nucleophile. This disconnection is strategically sound as it breaks the molecule into two key fragments that can be coupled in the forward synthesis.

A second disconnection strategy involves cleaving the bond between the carbonyl carbon and the difluorophenyl ring. This approach would generate a morpholino-carbonyl electrophile and a 2,3-difluoro-4-methylphenyl nucleophile (e.g., an organometallic reagent). While feasible, this route is often less common for simple amides due to the potential for side reactions.

The 2,3-difluoro-4-methylphenyl moiety is a key component of the target molecule. Its construction can be approached in several ways. One common method involves the direct fluorination of a pre-existing toluene (B28343) derivative. However, achieving the desired 2,3-difluoro substitution pattern can be challenging due to regioselectivity issues.

A more controlled approach involves building the ring from smaller, fluorinated precursors. For instance, a nucleophilic aromatic substitution (SNAr) reaction on a highly activated fluorinated ring can introduce the necessary substituents. The introduction of fluorine into aromatic systems can significantly influence the molecule's properties. nih.govnih.gov

Another strategy is to start with an appropriately substituted aniline, which can be converted to the desired difluoro compound via a Sandmeyer-type reaction or related diazonium chemistry. The methyl group can be introduced at various stages, either being present on the starting material or added later through reactions like Friedel-Crafts alkylation.

The morpholino group is typically introduced as a complete heterocycle. Morpholine itself is a readily available and inexpensive secondary amine, making it an ideal nucleophile for coupling with an activated carboxylic acid derivative. The formation of the amide bond is a robust and well-established transformation in organic synthesis.

Classical Synthetic Routes to this compound

Based on the retrosynthetic analysis, several classical synthetic routes can be employed to synthesize the target molecule.

The most direct and common method for the synthesis of this compound is the amidation reaction between a 2,3-difluoro-4-methylbenzoic acid derivative and morpholine. To facilitate this reaction, the carboxylic acid is typically activated.

Common activating agents include thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the corresponding acyl chloride. The highly reactive acyl chloride then readily reacts with morpholine, usually in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct.

Alternatively, peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to promote the direct amidation of the carboxylic acid with morpholine. These reagents form a highly reactive O-acylisourea intermediate that is susceptible to nucleophilic attack by the amine.

Table 1: Illustrative Conditions for Amidation Reactions

| Carboxylic Acid Derivative | Coupling Reagent/Activator | Base | Solvent | Typical Reaction Temperature |

| 2,3-Difluoro-4-methylbenzoic acid | Thionyl Chloride | Pyridine | Dichloromethane (DCM) | 0 °C to room temperature |

| 2,3-Difluoro-4-methylbenzoic acid | Oxalyl Chloride | Triethylamine | Tetrahydrofuran (THF) | 0 °C to room temperature |

| 2,3-Difluoro-4-methylbenzoic acid | EDC/HOBt | N,N-Diisopropylethylamine (DIPEA) | Dimethylformamide (DMF) | Room temperature |

This table presents illustrative conditions based on standard amidation protocols and does not represent specific experimental data for the synthesis of the title compound.

Another potential synthetic route is the Friedel-Crafts acylation. sigmaaldrich.comorganic-chemistry.org This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) using a strong Lewis acid catalyst. sigmaaldrich.com In this context, one could envision the acylation of 1,2-difluoro-3-methylbenzene with morpholine-4-carbonyl chloride.

The success of this reaction would depend on the reactivity of the difluorotoluene substrate and the regioselectivity of the acylation. The fluorine and methyl groups on the aromatic ring will direct the incoming electrophile, and careful optimization of the Lewis acid catalyst (e.g., AlCl₃, FeCl₃) and reaction conditions would be necessary to favor the desired isomer. sigmaaldrich.com The Friedel-Crafts acylation is a powerful tool for forming carbon-carbon bonds to aromatic rings. organic-chemistry.org

Table 2: Potential Friedel-Crafts Acylation Components

| Aromatic Substrate | Acylating Agent | Lewis Acid Catalyst | Potential Product |

| 1,2-Difluoro-3-methylbenzene | Morpholine-4-carbonyl chloride | Aluminum chloride (AlCl₃) | This compound |

| 1,2-Difluoro-3-methylbenzene | Phosgene followed by Morpholine | Aluminum chloride (AlCl₃) | This compound |

This table outlines a theoretical Friedel-Crafts approach and does not represent established experimental procedures for the synthesis of the title compound.

Multi-Step Synthesis Pathways for Complex Organic Compounds

The construction of this compound, a compound featuring a substituted aryl ring linked to a morpholine moiety via a carbonyl group, necessitates a strategic sequence of reactions. A common approach involves the formation of an amide bond, a fundamental reaction in organic chemistry. algoreducation.comrsc.org This can be achieved through the reaction of an activated carboxylic acid derivative with an amine.

One plausible synthetic route begins with a suitably substituted benzoic acid, in this case, 2,3-difluoro-4-methylbenzoic acid. This starting material can be converted into a more reactive acyl halide, such as an acyl chloride, by treatment with a reagent like thionyl chloride. The subsequent reaction of this acyl chloride with morpholine, in the presence of a base to neutralize the hydrogen halide byproduct, would yield the target compound.

Alternatively, amide condensation reactions can be employed, using coupling agents to facilitate the bond formation between the carboxylic acid and the amine. This method avoids the need for the often harsh conditions required to generate acyl halides.

The synthesis of the 2,3-difluoro-4-methylbenzoic acid precursor itself would likely involve multiple steps, starting from a simpler aromatic compound and introducing the fluorine and methyl substituents through established aromatic substitution reactions.

Advanced and Catalytic Synthetic Approaches

Modern organic synthesis increasingly relies on advanced and catalytic methods to improve efficiency, selectivity, and sustainability. These approaches are particularly valuable for the synthesis of complex molecules like this compound and its analogues.

Transition-Metal-Catalyzed Cross-Coupling Strategies for Aryl-Carbonyl Bond Formation

Transition-metal catalysis provides a powerful toolkit for the formation of the crucial aryl-carbonyl bond. researchgate.net Palladium-catalyzed carbonylation reactions are particularly noteworthy in this context. nih.govchimia.ch These reactions typically involve the coupling of an aryl halide or a related compound with a source of carbon monoxide and a nucleophile. nih.gov

For the synthesis of this compound, a palladium catalyst could be used to couple a 2,3-difluoro-4-methyl-substituted aryl halide with morpholine in the presence of carbon monoxide. nih.gov This approach offers a direct route to the target molecule, often with high yields and good functional group tolerance. organic-chemistry.org The choice of palladium catalyst and ligands is crucial for optimizing the reaction's efficiency. organic-chemistry.org

Recent advancements have also explored the use of aryl tosylates and mesylates as alternatives to aryl halides, offering a more cost-effective and environmentally friendly option. organic-chemistry.org Furthermore, multi-component reactions have been developed that allow for the direct transformation of aryl iodides with alkyl halides into aromatic esters, which could then be converted to the desired amide. acs.org

The table below summarizes some key transition-metal-catalyzed cross-coupling strategies that could be adapted for the synthesis of this compound.

| Catalyst System | Aryl Source | Carbonyl Source | Nucleophile | Key Features |

| Palladium/dcpp | Aryl tosylates/mesylates | Carbon monoxide | Alcohols (to form esters) | Mild conditions, atmospheric pressure of CO. organic-chemistry.org |

| Palladium/P(t-Bu)3 | Aryl halides | Phenyl formate | - | Avoids the use of CO gas. organic-chemistry.org |

| Nickel/bidentate phosphine (B1218219) | Aryl iodides | Aryl aldehydes | - | Chemoselective synthesis of diaryl ketones. ccspublishing.org.cn |

| Rhodium | Aryl ketones | Internal alkynes | - | Synthesis of indenols and fulvenes via C-H activation. acs.org |

C-H Functionalization for Directed Synthesis of Substituted Aryl Systems

C-H functionalization has emerged as a powerful strategy for the direct and efficient synthesis of substituted aryl systems. rsc.org This approach avoids the need for pre-functionalized starting materials, such as aryl halides, making it more atom-economical. nih.gov

In the context of synthesizing this compound, a directing group on the aromatic ring could be used to guide a transition metal catalyst to a specific C-H bond for subsequent acylation. nih.gov For instance, a pre-installed directing group could facilitate the ortho-acylation of a difluoro-methylphenyl precursor. researchgate.net

Rhodium-catalyzed C-H functionalization has been used for the direct catalytic introduction of α-acylalkyl groups to form α-aryl ketones. acs.orgnih.gov This methodology often utilizes directing groups to achieve high regioselectivity. acs.orgnih.gov Palladium-catalyzed systems have also been extensively studied for directed C-H acylation. nih.gov

The following table outlines some directing groups and catalytic systems used in C-H functionalization for aryl ketone synthesis.

| Directing Group | Catalyst | Acyl Source | Key Features |

| Pyridine | Palladium(II) | Aldehydes | Oxidative C-H activation. nih.gov |

| Amide | Rhodium | Cyclic alkenyl carbonates | Synthesis of α-aryl ketones. acs.orgnih.gov |

| Hydroxyl | Iridium | - | ortho-Silylation via formal hydroxyl-directed C-H activation. berkeley.edu |

| Quinazoline | Palladium | Methylarenes | Oxidative C-H activation. researchgate.net |

Stereoselective Synthesis Considerations for Related Chiral Analogues

The synthesis of chiral analogues of this compound introduces the challenge of controlling stereochemistry. Morpholine derivatives, in particular, are important scaffolds in medicinal chemistry, and their stereoselective synthesis is of great interest. nih.govnih.govsemanticscholar.orgfigshare.com

Asymmetric hydrogenation is a powerful technique for producing chiral morpholines with high enantioselectivity. rsc.org For instance, unsaturated morpholine precursors can be hydrogenated using chiral rhodium catalysts bearing specific bisphosphine ligands to yield 2-substituted chiral morpholines. rsc.org

Another approach involves the use of chiral phosphine ligands in asymmetric catalysis. researchgate.netnih.govjst.go.jp These P-chiral ligands can coordinate to a metal center and create a chiral environment that directs the stereochemical outcome of the reaction. nih.govjst.go.jp The synthesis of these P-chiral phosphine ligands themselves is a significant area of research. researchgate.netnih.gov

Copper-promoted oxyamination of alkenes provides a method for the stereoselective synthesis of aminomethyl-functionalized morpholines. nih.gov This reaction involves the simultaneous addition of an alcohol and an amine across a double bond. nih.gov

Derivatization Strategies from this compound Intermediates

Once this compound is synthesized, it can serve as a versatile intermediate for the preparation of a wide range of derivatives through functional group transformations.

Functional Group Transformations on the Methanone (B1245722) Moiety

The carbonyl group of the methanone moiety is a key site for further chemical modifications. solubilityofthings.comfiveable.meresearchgate.net A variety of transformations can be performed on this functional group to introduce new functionalities and create diverse analogues.

One common transformation is the reduction of the ketone to a secondary alcohol. imperial.ac.ukmsu.edu This can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). imperial.ac.ukmsu.edu The resulting alcohol can then undergo further reactions, such as esterification or etherification.

The carbonyl group can also be completely removed through deoxygenation reactions, converting the ketone into a methylene (B1212753) group. msu.edu This transformation can be accomplished using methods like the Wolff-Kishner or Clemmensen reduction. msu.edu

Furthermore, the methanone moiety can be involved in reactions that lead to the formation of new carbon-carbon bonds. For example, transition metal-catalyzed reactions can be used to cleave the Ar-C(O) bond and subsequently form new bonds, allowing for the homologation of aryl ketones to long-chain ketones and aldehydes. nih.gov

The table below provides a summary of potential functional group transformations of the methanone moiety.

| Transformation | Reagents | Product Functional Group |

| Reduction | NaBH₄, LiAlH₄ | Secondary Alcohol |

| Deoxygenation | Wolff-Kishner (H₂NNH₂, base), Clemmensen (Zn(Hg), HCl) | Methylene |

| Homologation | Transition metal catalyst, alkenol | Long-chain ketone/aldehyde |

| α-Arylation | Copper catalyst, diaryliodonium salts | α-Aryl ketone |

Chemical Modifications of the Difluorophenyl Ring

The 2,3-difluoro-4-methylphenyl moiety offers several avenues for chemical modification, primarily through electrophilic and nucleophilic aromatic substitution reactions. The existing fluorine and methyl groups on the aromatic ring influence the regioselectivity of these reactions. The two fluorine atoms are strong deactivating groups, making the ring less susceptible to electrophilic attack. Conversely, the methyl group is an activating group. The interplay of these electronic effects, along with steric hindrance, dictates the position of incoming substituents.

Electrophilic Aromatic Substitution:

Classical electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, can be employed to introduce additional functional groups onto the difluorophenyl ring. wikipedia.orgbyjus.comlibretexts.org Due to the deactivating nature of the fluorine atoms, these reactions may require harsh conditions. The directing effects of the substituents generally guide new electrophiles to the positions ortho and para to the methyl group and meta to the fluorine atoms.

For instance, nitration of a similarly substituted difluorotoluene could potentially introduce a nitro group at the 5- or 6-position of the ring. Subsequent reduction of the nitro group would yield an amino functionality, which can be further modified.

Nucleophilic Aromatic Substitution:

The presence of two electron-withdrawing fluorine atoms makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com This type of reaction involves the displacement of one of the fluorine atoms by a nucleophile. The reaction is typically facilitated by strong electron-withdrawing groups positioned ortho or para to the leaving group. In the case of this compound, the methanone group can provide some activation, although additional activating groups might be necessary for efficient substitution.

A plausible modification could involve the displacement of the fluorine atom at the 2- or 3-position by nucleophiles such as alkoxides, thiolates, or amines under specific reaction conditions. The success of such a substitution would depend on the nucleophilicity of the attacking species and the reaction conditions employed.

| Modification Type | Reagents and Conditions | Potential Product | Reference |

| Nitration | HNO3/H2SO4 | (2,3-Difluoro-4-methyl-5-nitrophenyl)(morpholino)methanone | wikipedia.org |

| Halogenation | Br2/FeBr3 | (5-Bromo-2,3-difluoro-4-methylphenyl)(morpholino)methanone | wikipedia.org |

| Nucleophilic Substitution | NaOMe/MeOH | (2-Methoxy-3-fluoro-4-methylphenyl)(morpholino)methanone | wikipedia.org |

N-Substitution and Ring Modifications of the Morpholino Group

The morpholine moiety is a versatile scaffold that allows for a wide range of chemical modifications, primarily at the nitrogen atom and on the carbon atoms of the ring. These modifications are instrumental in modulating the properties of the parent compound. nih.govnih.gov

N-Substitution:

The secondary amine of the morpholine ring is a readily available site for various substitution reactions.

N-Alkylation: Introduction of alkyl groups on the nitrogen atom can be achieved through reaction with alkyl halides or reductive amination with aldehydes or ketones. This modification can influence the basicity and lipophilicity of the molecule.

N-Acylation: The morpholine nitrogen can be acylated using acyl chlorides or anhydrides to form amides. This transformation is useful for introducing a variety of functional groups and for altering the electronic properties of the nitrogen atom.

N-Arylation: The attachment of an aryl group to the morpholine nitrogen can be accomplished through methods like the Buchwald-Hartwig or Ullmann coupling reactions. N-aryl morpholines are a significant class of compounds in medicinal chemistry.

Ring Modifications:

Modifications to the carbon framework of the morpholine ring can lead to analogues with different steric and conformational properties.

C-Substitution: The introduction of substituents on the carbon atoms of the morpholine ring typically requires the synthesis of the morpholine ring from appropriately substituted precursors, such as substituted amino alcohols. This approach allows for the preparation of morpholine derivatives with substituents at various positions.

Ring Expansion and Contraction: While less common, modifications involving the expansion or contraction of the morpholine ring can be envisioned through multi-step synthetic sequences. For example, a ring expansion could potentially lead to a 1,4-oxazepane (B1358080) derivative.

| Modification Type | Reagents and Conditions | Potential Product | Reference |

| N-Alkylation | Methyl iodide, K2CO3 | (2,3-Difluoro-4-methylphenyl)(4-methylmorpholino)methanone | e3s-conferences.org |

| N-Acylation | Acetyl chloride, Et3N | (4-Acetylmorpholino)(2,3-difluoro-4-methylphenyl)methanone | nih.gov |

| N-Arylation | Phenylboronic acid, Pd catalyst, base | (2,3-Difluoro-4-methylphenyl)(4-phenylmorpholino)methanone | acs.org |

| C-Substitution | Synthesis from substituted amino alcohol | (2,3-Difluoro-4-methylphenyl)(2-methylmorpholino)methanone | nih.gov |

Advanced Spectroscopic and Structural Elucidation Studies of 2,3 Difluoro 4 Methylphenyl Morpholino Methanone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

High-resolution NMR spectroscopy would be the primary tool for determining the solution-state structure of (2,3-Difluoro-4-methylphenyl)(morpholino)methanone. A suite of advanced NMR experiments would be necessary for unambiguous assignment of all proton (¹H), carbon (¹³C), and fluorine (¹⁹F) signals.

Expected ¹H and ¹³C NMR Analysis: One-dimensional ¹H and ¹³C NMR spectra would provide initial information on the chemical environment of the hydrogen and carbon atoms. For the morpholine (B109124) ring, distinct signals for the axial and equatorial protons would be expected, likely appearing as complex multiplets in the ¹H NMR spectrum. The aromatic region would show signals corresponding to the protons on the difluoro-methylphenyl ring, with their chemical shifts and coupling patterns influenced by the fluorine and methyl substituents.

Advanced 2D NMR Techniques: To resolve signal overlap and establish connectivity, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable.

COSY: Would reveal proton-proton coupling networks, confirming the connectivity within the morpholine ring and the aromatic system.

HSQC: Would correlate each proton signal with its directly attached carbon atom, aiding in the assignment of the ¹³C spectrum.

HMBC: Would show correlations between protons and carbons over two to three bonds, which is crucial for establishing the connection between the carbonyl group, the aromatic ring, and the morpholine moiety.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly informative for fluorinated compounds. The spectrum would be expected to show two distinct signals for the non-equivalent fluorine atoms at the 2- and 3-positions of the phenyl ring. The chemical shifts and the coupling constants (J-values) between the fluorine atoms and with neighboring protons would provide valuable information about the electronic environment and through-bond/through-space interactions.

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. A successful crystallographic analysis of this compound would yield a wealth of structural information.

Determination of Dihedral Angles and Torsional Strain

The crystal structure would allow for the precise measurement of all bond lengths, bond angles, and dihedral angles. Key dihedral angles of interest would include the torsion angle between the plane of the phenyl ring and the plane of the amide group, as well as the conformation of the morpholine ring (typically a chair conformation). These parameters would reveal any torsional strain within the molecule.

Analysis of Non-Covalent Interactions

The arrangement of molecules in the crystal lattice is governed by intermolecular forces. A detailed analysis of the crystal packing would likely reveal a network of non-covalent interactions. Given the molecular structure, potential interactions would include:

C-H···O Hydrogen Bonds: Interactions between hydrogen atoms on the morpholine or methyl groups and the oxygen atom of the carbonyl or morpholine ring of neighboring molecules.

C-H···F Hydrogen Bonds: Weak hydrogen bonds involving the fluorine atoms as acceptors.

These interactions play a crucial role in the stabilization of the crystal lattice.

Mass Spectrometry for High-Resolution Mass Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule with high precision, which serves to confirm its elemental composition. Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would likely be employed.

Furthermore, tandem mass spectrometry (MS/MS) experiments would be conducted to investigate the fragmentation pathways of the molecule. By inducing fragmentation and analyzing the resulting daughter ions, it is possible to deduce the connectivity of the molecule and identify characteristic fragmentation patterns. For this compound, characteristic fragments would be expected from the cleavage of the amide bond, leading to the formation of ions corresponding to the morpholino and the difluoro-methylbenzoyl moieties.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization and Conformational Insights

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The resulting spectra are characteristic of the functional groups present and can also offer insights into molecular conformation.

Expected Vibrational Bands:

| Functional Group | Expected Wavenumber Range (cm⁻¹) | Type of Vibration |

| C=O (Amide) | 1630-1680 | Stretching |

| C-N (Amide) | 1250-1350 | Stretching |

| C-O-C (Morpholine) | 1070-1150 | Asymmetric Stretching |

| C-F (Aromatic) | 1100-1400 | Stretching |

| C-H (Aromatic) | 3000-3100 | Stretching |

| C-H (Aliphatic) | 2850-2960 | Stretching |

Computational and Theoretical Chemistry of 2,3 Difluoro 4 Methylphenyl Morpholino Methanone

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. By approximating the electron density, DFT allows for the calculation of various ground-state properties, providing valuable insights into the molecule's behavior.

Geometry Optimization and Conformational Analysis

The central amide bond connecting the substituted phenyl ring and the morpholine (B109124) ring is expected to possess a significant degree of double bond character due to resonance, leading to a planar configuration for the atoms involved (C-C(O)-N-C). The primary conformational flexibility would arise from the rotation around the single bonds, particularly the bond between the phenyl ring and the carbonyl group, and the puckering of the morpholine ring, which typically adopts a chair conformation.

Advanced conformational analysis would explore the potential energy surface by systematically rotating key dihedral angles to identify different stable conformers and the energy barriers separating them. This would reveal the most likely shapes the molecule adopts at room temperature.

Table 1: Predicted Optimized Geometric Parameters for (2,3-Difluoro-4-methylphenyl)(morpholino)methanone

| Parameter | Predicted Value |

| C=O Bond Length | ~1.23 Å |

| C-N (Amide) Bond Length | ~1.35 Å |

| Phenyl C-C Bond Lengths | ~1.39 - 1.41 Å |

| C-F Bond Lengths | ~1.35 Å |

| C-CH3 Bond Length | ~1.51 Å |

| O=C-N Bond Angle | ~121° |

| C-N-C (Morpholine) Bond Angle | ~117° |

| Phenyl-Carbonyl Dihedral Angle | Variable (Dependent on Conformer) |

Note: These values are estimates based on typical bond lengths and angles for similar functional groups and are subject to variation based on the specific computational method and basis set used.

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Orbitals

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability.

For this compound, the HOMO is anticipated to be localized primarily on the electron-rich 2,3-difluoro-4-methylphenyl ring, which is activated by the methyl group. The LUMO is expected to be centered on the carbonyl group and the aromatic ring, which can accept electron density. A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity. The presence of electronegative fluorine atoms would likely lower the energy of the HOMO, potentially increasing the energy gap and enhancing stability.

Table 2: Predicted Frontier Orbital Energies for this compound

| Orbital | Predicted Energy (eV) | Description |

| HOMO | -6.5 to -7.5 | Localized on the difluoro-methylphenyl ring |

| LUMO | -1.0 to -2.0 | Localized on the carbonyl group and phenyl ring |

| HOMO-LUMO Gap | 4.5 to 6.5 | Indicates high kinetic stability |

Note: These energy values are estimations and would be precisely determined through specific DFT calculations.

Electrostatic Potential Surfaces and Charge Distribution

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

In this compound, the most negative electrostatic potential (typically colored red) is expected to be concentrated around the oxygen atom of the carbonyl group, making it a likely site for electrophilic attack. The electronegative fluorine atoms would also contribute to regions of negative potential. Regions of positive potential (typically colored blue) would likely be found around the hydrogen atoms of the methyl group and the morpholine ring. This charge distribution is critical in understanding intermolecular interactions and the molecule's reactivity patterns.

Molecular Dynamics (MD) Simulations for Dynamic Conformational Behavior

While DFT calculations provide insights into static, ground-state properties, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of a molecule over time. By simulating the movements of atoms and bonds according to the principles of classical mechanics, MD can reveal how the molecule behaves in a solution or at different temperatures.

An MD simulation of this compound would illustrate the flexibility of the molecule, including the rotation around single bonds and the puckering of the morpholine ring. This would provide a more realistic picture of the molecule's conformational landscape than static geometry optimization alone. Such simulations are valuable for understanding how the molecule might interact with other molecules, such as solvent molecules or biological receptors.

Quantum Chemical Investigations of Reactivity and Stability

Quantum chemical calculations can be employed to predict various reactivity descriptors. For instance, the Fukui function can be calculated to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. Based on the electronic structure, the carbonyl carbon is predicted to be a primary electrophilic site, while the oxygen and the aromatic ring would be susceptible to electrophilic attack.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data for structural validation.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. For this compound, characteristic vibrational modes would include the C=O stretching frequency of the amide group (predicted around 1650-1680 cm⁻¹), C-F stretching frequencies, and various vibrations associated with the aromatic and morpholine rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. These predictions are highly sensitive to the electronic environment of each nucleus and can be instrumental in assigning peaks in experimental NMR spectra.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-visible spectrum. The primary electronic transitions are expected to be of the π → π* and n → π* type, associated with the aromatic ring and the carbonyl group.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Parameter | Predicted Value/Region |

| IR | C=O Stretch | 1650 - 1680 cm⁻¹ |

| ¹H NMR | Aromatic Protons | 7.0 - 7.5 ppm |

| ¹H NMR | Morpholine Protons | 3.5 - 4.0 ppm |

| ¹³C NMR | Carbonyl Carbon | 165 - 175 ppm |

| UV-Vis | λmax (π → π*) | ~250 - 280 nm |

Note: These are predicted values and can vary depending on the solvent and experimental conditions.

Reactivity and Reaction Mechanisms of 2,3 Difluoro 4 Methylphenyl Morpholino Methanone

Nucleophilic and Electrophilic Reactivity at the Carbonyl Center

The carbonyl group in an amide is a key site for chemical reactions. In (2,3-Difluoro-4-methylphenyl)(morpholino)methanone, the carbonyl carbon is electrophilic, making it susceptible to attack by nucleophiles. This electrophilicity is modulated by two opposing electronic effects. The 2,3-difluoro-4-methylphenyl group, with its electron-withdrawing fluorine atoms, enhances the partial positive charge on the carbonyl carbon. Conversely, the nitrogen atom of the morpholine (B109124) ring donates its lone pair of electrons to the carbonyl carbon through resonance, which reduces its electrophilicity. nih.gov This resonance stabilization makes amides generally less reactive towards nucleophiles than corresponding ketones or acid chlorides. libretexts.org

Nucleophilic attack on the carbonyl carbon is a fundamental reaction, typically proceeding through a tetrahedral intermediate. studysmarter.co.uk Strong nucleophiles or acid/base catalysis is often required to overcome the stability of the amide bond. For instance, hydrolysis of the amide to form the corresponding carboxylic acid and morpholine can be achieved under harsh acidic or basic conditions with heating. masterorganicchemistry.com

Electrophilic attack directly at the carbonyl oxygen is also possible. Protonation of the oxygen under acidic conditions increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by weakening the C=O pi bond. masterorganicchemistry.com

| Compound Type | Relative Electrophilicity of Carbonyl Carbon | Susceptibility to Nucleophilic Attack | Governing Factors |

|---|---|---|---|

| Acid Chloride | Very High | Very High | Strong inductive effect of chlorine; poor resonance. |

| Aromatic Ketone | High | High | Inductive and resonance effects of the aromatic ring. |

| This compound | Moderate | Moderate | Inductive withdrawal by fluorine atoms is counteracted by strong resonance donation from the morpholino nitrogen. nih.gov |

| Simple Aliphatic Amide | Low | Low | Strong resonance stabilization from the nitrogen lone pair. nih.gov |

Aromatic Reactivity of the Difluorophenyl Moiety

The 2,3-difluoro-4-methylphenyl ring is subject to both electrophilic and nucleophilic aromatic substitution reactions, with its reactivity profile heavily influenced by the existing substituents.

Electrophilic Aromatic Substitution (EAS): In EAS, an electrophile attacks the electron-rich aromatic ring. masterorganicchemistry.com The substituents on the ring direct the incoming electrophile to specific positions.

Fluorine atoms: Halogens are deactivating due to their inductive electron-withdrawing effect but are ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance to stabilize the carbocation intermediate (arenium ion). masterorganicchemistry.com

Methyl group: An alkyl group is activating and ortho-, para-directing.

Acylmorpholino group: The carbonyl group is strongly deactivating and meta-directing due to its electron-withdrawing nature.

The outcome of an EAS reaction on this molecule would depend on the reaction conditions and the nature of the electrophile, with substitution likely occurring at the position least deactivated and sterically accessible.

Nucleophilic Aromatic Substitution (SNAr): The presence of two strongly electron-withdrawing fluorine atoms makes the aromatic ring highly susceptible to nucleophilic aromatic substitution. nih.govlibretexts.org In an SNAr reaction, a nucleophile attacks an electron-deficient aromatic ring, displacing a leaving group. libretexts.org Fluorine is an excellent leaving group in this context, particularly when activated by ortho or para electron-withdrawing groups. youtube.com In this compound, the fluorine atoms activate the ring for attack by nucleophiles, and they can also serve as the leaving groups themselves. The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. libretexts.org

| Substituent | Position | Effect on Reactivity | Directing Influence |

|---|---|---|---|

| -C(O)N(CH2CH2)2O | 1 | Strongly Deactivating | Meta-directing (to position 5) |

| -F | 2 | Deactivating | Ortho-, Para-directing (to positions 3 and 6) |

| -F | 3 | Deactivating | Ortho-, Para-directing (to positions 2, 4, and 5) |

| -CH3 | 4 | Activating | Ortho-, Para-directing (to positions 3 and 5) |

Reactivity of the Morpholino Nitrogen

The nitrogen atom in the morpholine ring is part of a tertiary amide. Due to the delocalization of its lone pair of electrons into the carbonyl system (amide resonance), this nitrogen is significantly less nucleophilic and basic than the nitrogen in a free morpholine or a simple tertiary amine. nih.gov Consequently, it does not readily participate in reactions typical of amines, such as alkylation or acylation. Its reactivity is largely suppressed, and reactions involving this nitrogen would likely require prior cleavage of the amide bond, for example, through hydrolysis. mdpi.com Under strongly acidic conditions, protonation would occur preferentially at the more basic carbonyl oxygen rather than the nitrogen. masterorganicchemistry.com

Investigation of Reaction Mechanisms for Derivatization Reactions

Understanding the precise mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic pathways. This is achieved through a combination of computational and experimental methods.

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for investigating reaction mechanisms at a molecular level. mdpi.com For a given derivatization reaction, such as the SNAr displacement of a fluorine atom, computational methods can be used to model the entire reaction pathway.

Transition State Analysis: This involves calculating the potential energy surface of the reaction to identify the structures and energies of reactants, intermediates, transition states, and products. The transition state is the highest energy point along the reaction coordinate and is critical for determining the reaction rate. By analyzing the geometry and electronic structure of the transition state, chemists can gain insight into the bond-breaking and bond-forming processes. For example, a computational study could compare the activation energies for nucleophilic attack at the C2 versus the C3 position of the phenyl ring, predicting the regioselectivity of the reaction. nih.govresearchgate.net

| Reaction Pathway | Proposed Transition State | Calculated ΔG‡ (kcal/mol) | Predicted Outcome |

|---|---|---|---|

| Nucleophilic attack at C2 (ortho to carbonyl) | TS1 | 22.5 | Less favored pathway |

| Nucleophilic attack at C3 (meta to carbonyl) | TS2 | 18.7 | More favored pathway |

Experimental studies provide tangible evidence to support or refute proposed reaction mechanisms.

Kinetic Isotope Effects (KIE): The KIE is the change in the rate of a reaction when an atom in the reactant is replaced with one of its heavier isotopes. It is a sensitive probe for determining whether a bond to that atom is broken in the rate-determining step of the reaction. nih.gov For an electrophilic aromatic substitution on the phenyl ring, replacing the hydrogen at the site of substitution with deuterium (B1214612) could reveal if the C-H bond cleavage is rate-limiting. A significant primary KIE (kH/kD > 1.4) would indicate that C-H bond breaking is part of the rate-determining step. acs.org Conversely, a KIE value near 1 suggests that C-H bond breaking is not rate-limiting, which is common for many EAS reactions where the initial attack of the electrophile is the slow step. acs.orgyoutube.com

Hammett Plots: The Hammett equation (log(kₓ/k₀) = ρσ) is a linear free-energy relationship that quantifies the influence of meta- or para-substituents on the reactivity of an aromatic compound. pharmacy180.comwikipedia.org To construct a Hammett plot for a reaction involving this compound, one would synthesize a series of analogues where the 4-methyl group is replaced by other substituents with known sigma (σ) constants (e.g., -NO₂, -Cl, -OCH₃). The rates (kₓ) of a specific reaction (e.g., basic hydrolysis) for each analogue would be measured and compared to the rate of the unsubstituted compound (k₀).

Plotting log(kₓ/k₀) versus σ yields the reaction constant, rho (ρ). libretexts.org

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting a buildup of negative charge in the transition state. wikipedia.org

A negative ρ value indicates the reaction is favored by electron-donating groups, suggesting a buildup of positive charge. wikipedia.org

The magnitude of ρ reflects the sensitivity of the reaction to electronic effects. pharmacy180.com

| Substituent (X) | Hammett Constant (σp) | Relative Rate Constant (kX/kH) | log(kX/kH) |

|---|---|---|---|

| -OCH3 | -0.27 | 0.35 | -0.46 |

| -CH3 | -0.17 | 0.58 | -0.24 |

| -H | 0.00 | 1.00 | 0.00 |

| -Cl | 0.23 | 2.82 | 0.45 |

| -NO2 | 0.78 | 45.71 | 1.66 |

A plot of log(kX/kH) vs. σp for this hypothetical data would yield a straight line with a positive slope (ρ ≈ +2.1), suggesting a buildup of negative charge in the rate-determining step, consistent with nucleophilic attack on the carbonyl carbon.

Structure Activity Relationship Sar and Molecular Design Principles for Analogues of 2,3 Difluoro 4 Methylphenyl Morpholino Methanone

Impact of Fluorine Substitution Pattern on Molecular Properties and Interactions

The substitution of hydrogen with fluorine atoms on an aromatic ring introduces a new set of π-bonding and antibonding orbitals. nih.gov Depending on the number and position of these fluorine atoms, the contributed π-orbitals can enhance the stability of the ring, leading to shorter bond lengths within the ring and increased resistance to addition reactions. nih.govacs.org This added stability is a factor in the high thermal and chemical resistance observed in polymers containing fluorinated aromatics. nih.govacs.org

Each fluorine atom added to a benzene (B151609) ring creates a new π-orbital that is in conjugation with the aromatic system. acs.org These new orbitals are lower in energy than the original aromatic orbitals. acs.org While fluorination can decrease the aromatic character in terms of the diatropic ring current as measured by a magnetic field, it can increase aromatic character in other aspects. nih.gov The lone pairs on each fluorine atom conjugate with the ring, contributing to this effect. nih.gov However, because fluorine is highly electronegative, it causes the carbon atom it is attached to to develop a net positive charge, which can create a barrier for the flow of π-electrons and disrupt the ring current. nih.govacs.org The strategic placement of fluorine atoms can, therefore, fine-tune the electronic properties of the phenyl ring, influencing its interactions with biological targets. For instance, the substitution of fluorine can lead to a significant variation in the electric dipole and quadrupole moments of the aromatic molecule. rsc.org This alteration in electrostatic potential can affect interactions such as CH-π interactions. rsc.org In some cases, the introduction of fluorine atoms can draw enough electron density out of the aromatic ring to create a "π-hole," which can interact with lone pairs from other molecules. rsc.org

| Substitution Pattern | Expected Impact on Electronic Distribution | Potential Consequence for Molecular Interactions |

|---|---|---|

| Ortho-substitution (e.g., 2,3-difluoro) | Strong inductive electron withdrawal (-I effect) and moderate resonance electron donation (+M effect). Creates a localized dipole moment. | Can influence the directionality of hydrogen bonds and other electrostatic interactions. May alter the pKa of nearby functional groups. |

| Meta-substitution | Primarily inductive electron withdrawal. Minimal resonance effect. | General decrease in electron density of the ring, potentially affecting π-π stacking interactions. |

| Para-substitution | Strong inductive and resonance effects. Can significantly alter the overall dipole moment of the molecule. | Can enhance or diminish interactions depending on the electronic nature of the binding partner. |

Fluorine, despite being only slightly larger than hydrogen, can cause minimal steric perturbations. tandfonline.com However, its introduction can significantly alter the physicochemical properties of a compound due to its high electronegativity, which in turn can lead to altered biological responses. tandfonline.com The substitution of fluorine can affect the conformational preferences of a molecule. For example, in some molecular systems, the introduction of two ortho methyl groups can cause a phenyl ring to rotate and become perpendicular to an adjacent heterocyclic ring. nih.gov A similar conformational influence can be anticipated with fluorine substitution, especially in ortho positions, due to steric and electronic repulsions. This can be a critical factor in drug design, as locking a molecule into a specific conformation can reduce the entropic penalty upon binding to a target, potentially increasing affinity. uniroma1.it

Role of the Methyl Group on the Phenyl Ring in Molecular Recognition or Chemical Behavior

The methyl group, though small and simple, can have a profound impact on the biological activity and physicochemical properties of a molecule. nih.gov Its role extends from participating in molecular recognition to modulating pharmacokinetic properties. nih.gov The addition of a methyl group generally increases the lipophilicity of a molecule, which can influence its ability to cross cell membranes and its binding to hydrophobic pockets in proteins. nih.gov The "magic methyl" effect refers to the often-surprising and significant changes in biological activity that can result from the addition of a single methyl group. nih.gov

In the context of molecular recognition, a methyl group can be essential for binding to a target. nih.gov It can engage in van der Waals interactions and hydrophobic interactions within a binding site. nih.gov Furthermore, the strategic placement of a methyl group can control the conformation of a molecule. nih.gov For instance, an ortho-methyl substitution can cause two adjacent rings to adopt a more orthogonal orientation. nih.gov This conformational restriction can be advantageous in drug design, as it can pre-organize the molecule into its bioactive conformation. uniroma1.itnih.gov

| Property | Effect of Methyl Group Addition | Significance in Molecular Design |

|---|---|---|

| Lipophilicity (LogP) | Generally increases. nih.gov | Can improve membrane permeability and binding to hydrophobic pockets. |

| Molecular Recognition | Can participate in van der Waals and hydrophobic interactions. nih.gov | May be crucial for affinity and selectivity towards a biological target. |

| Conformational Preference | Can act as a conformational blocker, restricting rotation around bonds. nih.govuniroma1.it | Can lock the molecule in a bioactive conformation, potentially increasing potency. |

| Metabolic Stability | Can block sites of metabolic oxidation. nih.gov | May increase the half-life of the compound in vivo. |

Morpholino Ring System: Conformational Rigidity and Nitrogen Basicity in Molecular Interactions

The morpholine (B109124) ring is a six-membered heterocycle that is frequently incorporated into bioactive molecules due to its favorable physicochemical and metabolic properties. researchgate.netnih.gov It is considered a "privileged structure" in medicinal chemistry. nih.gov The morpholine moiety can enhance properties such as solubility, bioavailability, and metabolic stability. researchgate.net

Design Principles for Modulating Molecular Interactions through Scaffold Modification

The systematic variation of substituents on the aryl and heterocyclic rings of a lead compound is a common strategy in drug discovery. This approach, often referred to as "scaffold hopping," can lead to the discovery of new core structures with improved properties. nih.gov Even minor modifications, such as replacing a carbon atom with a nitrogen atom in a ring, can result in a novel scaffold with different biological activities and intellectual property potential. nih.gov

For the aryl ring, substituents can be varied to modulate electronic properties, lipophilicity, and steric bulk. For example, replacing the methyl group with other alkyl groups or electron-withdrawing/donating groups can fine-tune the interactions with a binding pocket. Similarly, the substitution pattern of the fluorine atoms can be altered to optimize electrostatic interactions.

Bioisosteric Replacements in Related Scaffolds

The strategic modification of lead compounds through bioisosteric replacements is a cornerstone of medicinal chemistry, aimed at optimizing potency, selectivity, and pharmacokinetic properties. nih.gov In the context of analogues of (2,3-Difluoro-4-methylphenyl)(morpholino)methanone, while direct structure-activity relationship (SAR) studies on this specific molecule are not extensively documented in publicly available literature, valuable insights can be gleaned from research on related scaffolds. This section will explore potential bioisosteric replacements for the key structural motifs of this compound—namely, the morpholine ring and the substituted phenyl ring—by examining findings from analogous chemical series.

The morpholine moiety is a prevalent feature in many centrally acting drugs, valued for its favorable physicochemical properties. enamine.netnih.gov However, in the pursuit of improved biological activity or to circumvent metabolic liabilities, replacement of the morpholine ring with other cyclic amines is a common strategy. Bioisosteres such as thiomorpholine (B91149), piperidine (B6355638), and pyrrolidine (B122466) offer variations in lipophilicity, basicity, and hydrogen bonding capacity, which can significantly influence a compound's interaction with its biological target. jchemrev.comresearchgate.net

For instance, in a series of dihydroquinoline derivatives, the replacement of a morpholine ring with thiomorpholine resulted in a decrease in antimycobacterial activity, whereas the morpholine analogue itself showed enhanced potency compared to the parent compound. jchemrev.com This highlights the critical role of the oxygen atom in the morpholine ring for the observed biological activity in that specific scaffold, likely through key hydrogen bond interactions. Conversely, in other chemical series, the introduction of a thiomorpholine ring has been shown to contribute to a range of biological activities, including anticancer and antimicrobial effects. researchgate.net

The choice between a six-membered ring like piperidine and a five-membered ring such as pyrrolidine can also have a profound impact on a molecule's conformational flexibility and, consequently, its binding affinity. researchgate.net SAR studies on pyrrolidine-2,5-diones and piperidine-2,6-diones have demonstrated that the ring size of the heterocyclic core is a crucial determinant of anticonvulsant activity. researchgate.net

Similarly, the 2,3-difluoro-4-methylphenyl group is a key component that can be subjected to bioisosteric replacement to modulate electronic and steric properties. The strategic placement of fluorine atoms can influence a molecule's conformation and metabolic stability. nih.govinformahealthcare.com Bioisosteric replacement of a substituted phenyl ring with various heterocyclic rings is a widely used tactic in drug design to alter the SAR profile. For example, in the development of selective Raf inhibitors, the replacement of a meta-fluoro phenyl group with a 3-pyridyl moiety resulted in almost identical potency, while a 2-pyridyl analogue was significantly less active. nih.gov This underscores the importance of the nitrogen atom's position within the heterocyclic ring for maintaining the desired biological interactions.

In the context of benzamide (B126) analogues, bioisosteric replacement of the amide bond itself with moieties like oxadiazoles (B1248032) or triazoles has been explored to improve metabolic stability and other pharmacokinetic parameters. nih.govmdpi.com While the carbonyl group of the methanone (B1245722) linker in the parent compound is not an amide, the principles of modifying linker regions to optimize drug-like properties are broadly applicable.

The following table summarizes the potential bioisosteric replacements for the morpholine and substituted phenyl rings in scaffolds related to this compound and the potential impact of these substitutions.

| Original Moiety | Bioisosteric Replacement | Potential Impact on Properties | Reference Example |

| Morpholine | Thiomorpholine | Altered hydrogen bonding capacity, lipophilicity, and metabolic stability. May increase or decrease potency depending on the target. | In some series, thiomorpholine analogues show reduced activity compared to morpholine counterparts. jchemrev.com |

| Piperidine | Increased basicity and altered conformational flexibility. Can influence target binding and selectivity. | Piperidine derivatives are widely explored in CNS drug discovery for their diverse biological activities. researchgate.net | |

| Pyrrolidine | Different ring pucker and conformational preferences compared to six-membered rings, which can affect binding affinity. | The pyrrolidine scaffold is a key component in a variety of biologically active compounds. nih.gov | |

| 2,3-Difluoro-4-methylphenyl | Pyridyl | Introduction of a nitrogen atom alters the electronic distribution and provides a potential hydrogen bond acceptor. Positional isomers (2-, 3-, or 4-pyridyl) can have significantly different effects on activity. | Replacement of a phenyl ring with a pyridyl group can maintain or improve potency in certain kinase inhibitors. nih.gov |

| Thienyl | A five-membered aromatic heterocycle with different electronic and steric properties compared to a phenyl ring. | Thiophene rings are common bioisosteres for phenyl rings in medicinal chemistry. | |

| Cyclohexyl | Removal of aromaticity, leading to a three-dimensional structure that can improve solubility and metabolic stability. | Saturated rings are often used to replace aromatic systems to escape "flatland" in drug design. |

Advanced Applications and Role in Organic Chemical Synthesis

Utilization as a Building Block in Complex Organic Molecule Synthesis

There is no specific information available in the scientific literature detailing the use of (2,3-Difluoro-4-methylphenyl)(morpholino)methanone as a building block in the synthesis of complex organic molecules. While its structure suggests potential as a precursor or intermediate, no published research has demonstrated such applications.

Exploration in Materials Science for Advanced Polymers or Specialty Chemicals

An extensive search of materials science literature and chemical databases did not yield any studies on the exploration or application of this compound in the development of advanced polymers or specialty chemicals.

There are no research findings or reports that connect this compound to the development of nonlinear optical (NLO) materials or its use in optoelectronic applications.

Use in Catalysis or as a Ligand Precursor for Organometallic Complexes

The potential of this compound in the field of catalysis, either as a catalyst itself or as a precursor for ligands in organometallic complexes, has not been investigated in any published scientific work.

Integration into Click Chemistry Frameworks for Functionalization

No literature is available to suggest that this compound has been integrated into click chemistry frameworks for the functionalization of molecules.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The imperative for green chemistry is driving a fundamental shift in the synthesis of complex molecules. For (2,3-Difluoro-4-methylphenyl)(morpholino)methanone, future research will concentrate on developing synthetic pathways that are not only efficient but also environmentally benign. Traditional methods for creating fluorinated aromatic compounds and forming amide bonds often rely on harsh reagents and generate significant waste. cas.cnwikipedia.org

Emerging strategies focus on minimizing environmental impact by:

Utilizing Greener Solvents: Replacing conventional volatile organic compounds with safer alternatives like ionic liquids, supercritical fluids, or even water.

Catalytic Approaches: Employing novel catalysts, including biocatalysts or earth-abundant metal catalysts, to improve reaction efficiency and reduce energy consumption.

Flow Chemistry: Shifting from batch processing to continuous flow systems can enhance safety, improve reproducibility, and allow for more efficient process control, often leading to higher yields and purity with less waste. nih.gov

PFAS-Free Synthesis: Recent advancements have demonstrated methods to introduce fluorine atoms using simple fluoride (B91410) salts like caesium fluoride, avoiding the use of persistent and environmentally harmful PFAS reagents. sciencedaily.com

These sustainable approaches aim to create a more economical and ecologically responsible production lifecycle for this and related compounds. sciencedaily.com

Advanced Computational Modeling for Predictive Chemical Design

Computational chemistry is becoming an indispensable tool for designing and optimizing molecules before they are ever synthesized in a lab. For this compound, advanced computational modeling offers a pathway to rationally design analogues with enhanced properties. nih.gov

Key areas of computational focus include:

Molecular Dynamics (MD) Simulations: These simulations can model the compound's behavior over time, providing insights into its conformational flexibility and interactions with biological targets or different solvent environments.

Quantitative Structure-Activity Relationship (QSAR): By analyzing a series of related compounds, QSAR models can be built to predict the biological activity or other properties of new, unsynthesized analogues. nih.gov

These predictive models accelerate the design-test-redesign cycle, saving significant time and resources in the discovery of new chemical entities.

| Computational Method | Application for this compound | Predicted Outcome |

| Density Functional Theory (DFT) | Calculation of electronic properties and reaction mechanisms. | Understanding of reactivity, stability, and spectral properties. |

| Molecular Docking | Simulation of binding to hypothetical biological targets. | Prediction of potential bioactivity and binding affinity. |

| Molecular Dynamics (MD) | Analysis of conformational changes in solution. | Insights into structural flexibility and solvent interactions. |

| QSAR Modeling | Correlation of structural features with activity for a series of analogues. | Predictive model for designing new compounds with desired properties. |

Exploration of Unique Reactivity Profiles in Unconventional Media

The chemical behavior of a molecule can be dramatically altered by its environment. Future research will explore the reactivity of this compound in unconventional media, which can unlock novel chemical transformations not possible in traditional solvents.

Investigative areas include:

Ionic Liquids (ILs): These salts, which are liquid at low temperatures, offer a unique solvent environment due to their high polarity and low volatility. They can enhance reaction rates and selectivity in fluorination or amidation reactions.

Deep Eutectic Solvents (DES): As a greener alternative to traditional solvents, DES are mixtures of compounds that form a eutectic with a melting point lower than the individual components. They can be tailored to solubilize specific reactants and influence reaction pathways.

Mechanochemistry: This solvent-free approach involves inducing reactions through mechanical force (e.g., grinding or milling). It is a highly sustainable method that can lead to different product outcomes compared to solution-phase chemistry.

Studying the compound's behavior in these media could lead to the discovery of new derivatives and a deeper understanding of its fundamental chemical properties.

Integration with Machine Learning for Accelerated Discovery of Analogues

For this compound, ML can be applied to:

De Novo Design: Generative ML models, such as Generative Adversarial Networks (GANs) or Variational Autoencoders (VAEs), can design entirely new molecules with properties similar to or better than the parent compound. harvard.edu

Predictive Analytics: ML algorithms can be trained to predict various properties, including bioactivity, toxicity, and synthetic accessibility, for virtual libraries of thousands of potential analogues. mrlcg.comnih.gov

Reaction Optimization: AI can be used to predict the optimal conditions for synthesizing analogues, reducing the amount of empirical experimentation needed.

Q & A

Q. How can researchers optimize the synthesis of (2,3-Difluoro-4-methylphenyl)(morpholino)methanone to improve yield and purity?

- Methodological Answer : Synthesis optimization involves multi-step reactions, including coupling morpholine with the difluoro-methylphenyl precursor. Key parameters include:

- Temperature control : Maintaining 60–80°C during amide bond formation to minimize side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction homogeneity .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) effectively isolates the product .

- Catalysts : Use of coupling agents like HATU or DCC improves efficiency .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and morpholino integration .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .

- Infrared (IR) Spectroscopy : Identifies carbonyl (C=O) stretching (~1650 cm⁻¹) and morpholine ring vibrations .

Q. How can preliminary pharmacological activity be screened for this compound?

- Methodological Answer :

- Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay) .

- Receptor binding studies : Radioligand displacement assays (e.g., competitive binding with ³H-labeled ligands) .

- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Q. What strategies improve the solubility and stability of this compound in biological assays?

- Methodological Answer :

- Solubility : Co-solvents (e.g., DMSO ≤1% v/v) or formulation with cyclodextrins enhance aqueous solubility .

- pH adjustment : Buffers (pH 7.4) mimic physiological conditions to prevent degradation .

- Storage : Lyophilization and storage at -20°C under inert gas (N₂) minimize hydrolysis .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve the solid-state structure of this compound?

- Methodological Answer :

- Crystallization : Slow evaporation from ethanol/dichloromethane mixtures produces diffraction-quality crystals .

- Data collection : Use a synchrotron source or Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data .

- Refinement : SHELXL software refines positional and thermal parameters, validating bond lengths/angles against crystallographic databases .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

- Methodological Answer :

- Substituent variation : Synthesize analogs with halogens (Cl, Br) or electron-withdrawing groups at the phenyl ring to modulate lipophilicity .

- Morpholine replacement : Test piperidine or thiomorpholine derivatives to assess bioisosteric effects .

- Biological testing : Compare IC₅₀ values across analogs in enzyme assays to identify key pharmacophores .

Q. How should researchers address conflicting biological data between in vitro and in vivo models?

- Methodological Answer :

- Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and bioavailability via LC-MS/MS to explain efficacy gaps .

- Metabolite identification : Incubate with liver microsomes to detect active/inactive metabolites .

- Dose optimization : Adjust dosing regimens (e.g., QD vs. BID) in animal models to align with in vitro potency .

Q. What computational methods predict the metabolic stability of morpholino-containing compounds?

- Methodological Answer :

- Docking simulations : Use AutoDock Vina to model interactions with cytochrome P450 enzymes (e.g., CYP3A4) .

- QSAR models : Train algorithms on datasets of morpholino derivatives to predict clearance rates .

- In silico metabolism : Software like MetaSite identifies vulnerable sites for oxidation or hydrolysis .

Q. How does polymorphism affect the physicochemical properties of this compound?

- Methodological Answer :

- Screening : Perform differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) to detect polymorphic forms .

- Dissolution testing : Compare solubility and dissolution rates of polymorphs in biorelevant media (FaSSIF/FeSSIF) .

- Stability studies : Accelerated storage conditions (40°C/75% RH) assess hygroscopicity and form conversion .

Q. What strategies validate target engagement in complex biological systems?

- Methodological Answer :

- Photoaffinity labeling : Incorporate a photoactivatable group (e.g., diazirine) to crosslink with target proteins .

- Cellular thermal shift assay (CETSA) : Monitor protein denaturation temperatures after compound treatment .

- CRISPR/Cas9 knockout : Validate phenotype rescue in target-deficient cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.